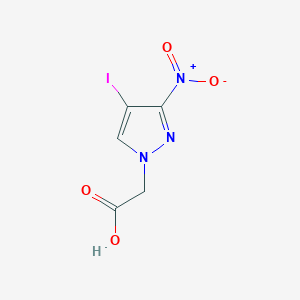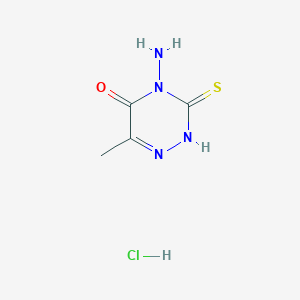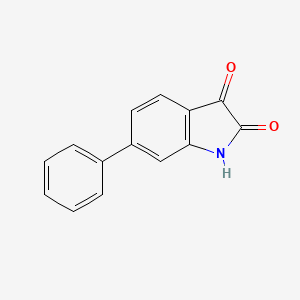
(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with iodine and a nitro group
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the mechanism of action of pyrazole derivatives often involves their interaction with various enzymes and receptors in the body, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid
- (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
- (4-fluoro-3-nitro-1H-pyrazol-1-yl)acetic acid
Uniqueness
(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications compared to its chloro, bromo, and fluoro analogs .
Propriétés
IUPAC Name |
2-(4-iodo-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHKODFCFMZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)




![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)](/img/structure/B2994359.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)



